molecular formula C25H27ClN2O4 B11700186 Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11700186
M. Wt: 454.9 g/mol
InChI Key: IQSPLOPHNWOJRK-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino phenyl group, and two dimethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method involves the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: The reaction begins with the condensation of an aldehyde (such as 4-chlorobenzaldehyde), a β-keto ester (such as dimethyl acetoacetate), and an amine (such as 4-dimethylaminobenzaldehyde) in the presence of a catalyst like ammonium acetate.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogen substitution can be achieved using reagents like sodium iodide in acetone.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Iodinated or brominated derivatives.

Scientific Research Applications

Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Known for its long-acting effects in treating hypertension.

Uniqueness

Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines

Properties

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27ClN2O4/c1-15-21(24(29)31-5)23(17-7-9-18(26)10-8-17)22(25(30)32-6)16(2)28(15)20-13-11-19(12-14-20)27(3)4/h7-14,23H,1-6H3

InChI Key

IQSPLOPHNWOJRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C2=CC=C(C=C2)N(C)C)C)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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